Cas no 2402837-33-4 (3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride)

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine hydrochloride is a chemically synthesized pyrazole derivative featuring a cyclopropyl substituent and a trifluoroethyl group. The compound’s structure is characterized by the presence of an amine functional group at the 4-position of the pyrazole ring, which is protonated as a hydrochloride salt to enhance stability and solubility. The cyclopropyl and trifluoroethyl moieties contribute to its unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of bioactive molecules targeting specific receptors or enzymes. The hydrochloride form ensures improved handling and compatibility in synthetic applications.
3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride structure
2402837-33-4 structure
Product Name:3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
CAS No:2402837-33-4
MF:C8H11ClF3N3
MW:241.64125084877
CID:6449837
PubChem ID:145899187
Update Time:2025-06-10

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-7471985
    • Z4097905983
    • 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
    • 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
    • 2402837-33-4
    • Inchi: 1S/C8H10F3N3.ClH/c9-8(10,11)4-14-3-6(12)7(13-14)5-1-2-5;/h3,5H,1-2,4,12H2;1H
    • InChI Key: WRVBMLPATCUPHS-UHFFFAOYSA-N
    • SMILES: Cl.FC(CN1C=C(C(C2CC2)=N1)N)(F)F

Computed Properties

  • Exact Mass: 241.0593595g/mol
  • Monoisotopic Mass: 241.0593595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride Pricemore >>

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Additional information on 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

Introduction to 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride (CAS No. 2402837-33-4)

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2402837-33-4, is a derivative of pyrazole, a heterocyclic compound known for its broad spectrum of biological activities. The presence of both cyclopropyl and 2,2,2-trifluoroethyl groups in its molecular structure endows it with unique chemical properties that make it a promising candidate for various therapeutic applications.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This attribute is particularly crucial in drug development, where bioavailability and solubility are key factors determining the efficacy of a therapeutic agent. The compound's structure also suggests potential interactions with biological targets, which could be exploited for the treatment of various diseases.

Recent studies have highlighted the potential of pyrazole derivatives in the development of novel drugs. Pyrazole compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific modification of 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride with a cyclopropyl group and a 2,2,2-trifluoroethyl moiety may enhance its binding affinity to specific biological targets, thereby improving its pharmacological profile.

In the realm of medicinal chemistry, the introduction of fluorine atoms into molecular structures is a common strategy to modulate physicochemical properties and biological activity. The 2,2,2-trifluoroethyl group in this compound not only increases its lipophilicity but also potentially enhances metabolic stability. These features are particularly valuable in drug design, as they can contribute to improved pharmacokinetic properties such as longer half-life and reduced susceptibility to enzymatic degradation.

Current research in the field of drug discovery has shown that pyrazole derivatives can serve as versatile scaffolds for the development of new therapeutic agents. The structural flexibility of pyrazole allows for the introduction of various substituents without compromising its core pharmacophore. This adaptability makes it an attractive scaffold for medicinal chemists seeking to develop compounds with specific biological activities.

The synthesis of 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropyl group and the 2,2,2-trifluoroethyl moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve these modifications efficiently.

The hydrochloride salt form is obtained by treating the free base with hydrochloric acid under controlled conditions. This process not only improves the solubility of the compound but also enhances its stability during storage and transportation. The resulting hydrochloride salt is well-suited for further pharmaceutical development, including formulation into tablets, capsules, or injectable solutions.

Pharmacological studies on 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride are ongoing to elucidate its mechanism of action and evaluate its potential therapeutic applications. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. Further preclinical studies are necessary to confirm these findings and explore additional potential indications.

The compound's structural features also make it an interesting candidate for structure-based drug design. High-resolution crystal structures of potential protein targets can be used to guide the optimization of its binding interactions. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can predict how this compound might interact with biological targets at the atomic level.

In conclusion, 3-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride (CAS No. 2402837-33-4) is a promising pharmaceutical intermediate with unique chemical properties that make it suitable for various therapeutic applications. Its structural features and recent findings in medicinal chemistry highlight its potential as a lead compound for further drug development. Continued research efforts are warranted to fully explore its pharmacological profile and therapeutic possibilities.

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